molecular formula C14H13ClFNO4S B5626093 N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzenesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B5626093
M. Wt: 345.8 g/mol
InChI Key: ZEVRGDDSXZKBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro, methoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 4-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, automated purification systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluorine groups.

    Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products with different substituents replacing the chloro or fluorine groups.

    Oxidation: Products with oxidized methoxy groups, such as aldehydes or carboxylic acids.

    Reduction: Products with reduced methoxy groups, such as alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and solubility.

Biology and Medicine:

    Pharmaceuticals: The compound has potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial properties.

    Biological Probes: It can be used as a probe to study enzyme activities and protein interactions.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.

    Agriculture: It can be explored as a potential agrochemical for pest control.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-4-(propan-2-yl)benzenesulfonamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzene ring distinguishes these compounds from N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzenesulfonamide.
  • Reactivity: The different substituents can influence the reactivity and chemical behavior of the compounds.
  • Applications: While all these compounds may have similar applications, the specific substituents can make one compound more suitable for a particular application than the others.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO4S/c1-20-13-8-12(14(21-2)7-11(13)15)17-22(18,19)10-5-3-9(16)4-6-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVRGDDSXZKBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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